3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

説明

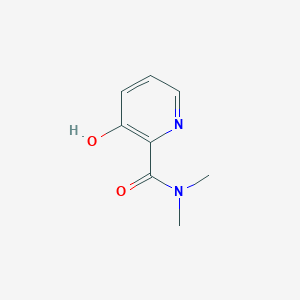

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 3-Hydroxy-N,N-dimethylpicolinamide is the C-C chemoattractant cytokine (chemokine) receptor 6 (CCR6) . CCR6 is a G protein-coupled receptor that plays a crucial role in the migration and positioning of immune cells, particularly T cells .

Mode of Action

3-Hydroxy-N,N-dimethylpicolinamide acts as a CCR6 antagonist . It blocks the interaction between CCR6 and its ligand, C-C motif ligand (CCL) 20 . This inhibition is insurmountable by CCL20, indicating a strong and persistent binding of the compound to CCR6 .

Biochemical Pathways

By blocking CCR6, 3-Hydroxy-N,N-dimethylpicolinamide disrupts the chemotaxis of human T cells mediated by CCR6 . This disruption affects the migration of T cells from the blood to tissues, which is a key process in the immune response .

Pharmacokinetics

The compound’s oral administration in animal models suggests it has bioavailability suitable for systemic effects .

Result of Action

The blockade of CCR6 by 3-Hydroxy-N,N-dimethylpicolinamide leads to an increase in the frequency of CCR6+ peripheral blood T cells . This suggests that the compound inhibits the homeostatic migration of T cells from blood to tissues . In addition, it ameliorates interleukin-23-induced skin inflammation, demonstrating its potential therapeutic effects .

生物活性

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, also known by its CAS number 1076-23-9, is a pyridine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antioxidant, and anticancer applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 166.18 g/mol. The compound features a hydroxyl group (-OH) at the 3-position and two methyl groups attached to the nitrogen atom of the pyridine ring. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 166.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 55.0 µmol/L against Staphylococcus aureus, indicating strong antibacterial activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Its ability to scavenge free radicals is attributed to the presence of the hydroxyl group.

- DPPH Assay : The compound showed significant antioxidant activity with an IC value of approximately 18.17 µg/mL, compared to ascorbic acid which had an IC of 7.83 µg/mL .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, revealing dose-dependent cytotoxic effects.

- Cytotoxicity Studies : In a study involving human cancer cell lines, this compound exhibited IC values ranging from 30 to 50 µM across different cell types .

The biological effects of this compound are believed to stem from its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.

- Cellular Pathways : It has been shown to influence pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy .

Study on Antimicrobial Properties

A recent study conducted by researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound was among the most effective against Staphylococcus strains, with a significant reduction in bacterial growth observed at concentrations as low as 55 µmol/L.

Study on Antioxidant Activity

In another investigation focusing on antioxidant properties, the compound was tested alongside known antioxidants like ascorbic acid and trolox. Results demonstrated that while it exhibited moderate antioxidant activity, it was less potent than ascorbic acid but showed promise as a potential dietary supplement for oxidative stress management .

特性

IUPAC Name |

3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSJINBUZCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148108 | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-23-9 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 3-Hydroxy-N,N-dimethylpicolinamide (PF-07054894) interact with CCR6 and what are the downstream effects?

A1: PF-07054894 selectively binds to CCR6, a chemokine receptor involved in T cell migration. [] This binding inhibits the binding of CCR6's natural ligand, CCL20, thereby blocking the signaling cascade that usually leads to chemotaxis of CCR6+ T cells towards CCL20 gradients. [] This blockade effectively inhibits the migration of these immune cells to sites of inflammation. [] In vivo studies demonstrate that this mechanism translates to a reduction in interleukin-23-induced skin inflammation, highlighting PF-07054894's potential as a therapeutic agent for inflammatory diseases. []

Q2: What is known about the Structure-Activity Relationship (SAR) of 3-Hydroxy-N,N-dimethylpicolinamide (PF-07054894)?

A2: While the provided research [] focuses on PF-07054894 specifically, it highlights the importance of binding kinetics for its potency and selectivity. Analogs with faster dissociation rates exhibit surmountable inhibition of CCL20/CCR6 chemotaxis, unlike PF-07054894 which demonstrates insurmountable inhibition. [] This suggests that modifications impacting the compound's binding kinetics could significantly alter its activity and selectivity profile. Further research exploring modifications to the PF-07054894 structure and their impact on CCR6 binding affinity, selectivity, and downstream effects would be valuable for optimizing its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。